1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene

Description

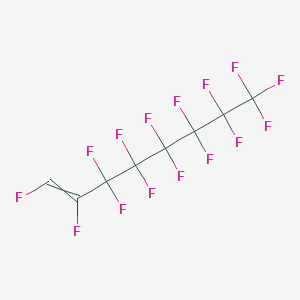

1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene is a fluorinated alkene with a carbon chain of eight atoms and 15 fluorine substituents. Its structure features a terminal double bond (at position 1) and fluorine atoms distributed across positions 2, 3, 4, 5, 6, 7, and 8, with three fluorines at the terminal carbon (C8). This compound is notable for its partial fluorination, which balances reactivity and stability, making it suitable for applications in fluoropolymer synthesis and specialty chemicals.

Properties

IUPAC Name |

1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooct-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF15/c9-1-2(10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDDYNPOMOFBDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895291 | |

| Record name | 1-(1,2-Difluoroethenyl)perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7621-51-4 | |

| Record name | 1-(1,2-Difluoroethenyl)perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene typically involves the fluorination of octene derivatives. One common method is the electrochemical fluorination (ECF) process, where octene is subjected to fluorine gas in the presence of an electrolyte solution. This process results in the substitution of hydrogen atoms with fluorine atoms, producing the desired perfluorinated compound. Industrial production methods may also involve the use of fluorinating agents such as cobalt trifluoride or antimony pentafluoride under controlled conditions to achieve high yields and purity.

Chemical Reactions Analysis

1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using reagents like lithium aluminum hydride or sodium borohydride.

Addition Reactions: The double bond in the compound allows for addition reactions with halogens, hydrogen, or other electrophiles.

Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate or reduced using reducing agents like hydrogen gas in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield partially fluorinated derivatives, while addition reactions can produce fully saturated compounds.

Scientific Research Applications

1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying fluorinated materials.

Biology: The compound’s hydrophobicity makes it useful in the study of membrane proteins and lipid bilayers.

Medicine: It is investigated for its potential use in drug delivery systems due to its stability and inertness.

Industry: The compound is used in the production of fluoropolymers, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene is primarily based on its chemical inertness and stability. The fluorine atoms create a strong electron-withdrawing effect, making the compound resistant to chemical reactions. This property allows it to act as a protective barrier in various applications, such as coatings and lubricants. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Table 1. Structural Comparison of Fluorinated Alkenes

- Chain Length: The target compound (C8) bridges shorter (C7, ) and longer (C9, ) fluorinated alkenes. Longer chains (e.g., Perfluoronon-1-ene) generally exhibit higher molecular weights and boiling points.

- Fluorine Substitution: The target’s 15 fluorines contrast with Perfluoronon-1-ene’s full fluorination (18 F) and the heptene’s 13 F . Partial fluorination in the target allows residual hydrogen atoms, enhancing reactivity compared to perfluorinated analogs.

- Substituent Diversity: The bromophenyl derivative demonstrates how aromatic groups expand utility in cross-coupling reactions, unlike non-substituted fluorinated alkenes.

Physical Properties

Fluorination significantly impacts physical properties (Table 2).

Table 2. Inferred Physical Properties

| Compound | Molecular Weight (g/mol)* | Boiling Point Trend | Solubility |

|---|---|---|---|

| Target Compound | ~400 | Moderate | Hydrophobic |

| Perfluoronon-1-ene | ~462 | High | Hydrophobic |

| 1-Heptene (13 F) | ~350 | Low-Moderate | Hydrophobic |

*Calculated based on molecular formulas inferred from structural data.

- Boiling Points: Increased fluorine content and chain length elevate boiling points. Perfluoronon-1-ene (C9F18) likely has a higher boiling point than the target (C8F15) due to greater molecular weight and fluorination .

- Solubility: All fluorinated alkenes are hydrophobic and immiscible with water, as noted in derivatives .

Chemical Reactivity

- Stability: Perfluoronon-1-ene’s full fluorination confers extreme inertness, while the target’s partial fluorination permits selective reactions (e.g., radical additions).

- Double Bond Reactivity : Fluorine’s electron-withdrawing effect reduces double bond electron density, favoring nucleophilic attacks. The target’s fluorine arrangement (adjacent to the double bond at C2) may enhance this effect compared to 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluoro-1-octene , where C1 fluorination alters electron distribution.

- Functionalization Potential: Bromophenyl-substituted analogs enable further synthetic modifications, contrasting with non-functionalized alkenes.

Biological Activity

Overview of 1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene

This compound is a fluorinated compound that belongs to the class of perfluoroalkenes. Its unique structure confers distinct chemical and physical properties that make it of interest in various fields including materials science and biochemistry.

- Molecular Formula : C8F15

- Molecular Weight : 425.06 g/mol

- Physical State : Colorless gas or liquid depending on temperature and pressure.

Biological Activity

The biological activity of fluorinated compounds can vary significantly based on their structure. Here are some key aspects:

1. Toxicity and Environmental Impact

- Many perfluorinated compounds (PFCs), including those similar to pentadecafluorooct-1-ene, have been studied for their toxicity to aquatic organisms and potential bioaccumulation in wildlife.

- Studies have shown that PFCs can disrupt endocrine functions in various species leading to reproductive and developmental issues.

2. Antimicrobial Properties

3. Applications in Medicine

- Fluorinated compounds are often explored for their potential use in drug design due to their metabolic stability and ability to modify pharmacokinetic profiles.

- The presence of fluorine can enhance the lipophilicity of drugs which may improve their absorption and efficacy.

Case Studies and Research Findings

While specific case studies on this compound are sparse in the literature:

- Environmental Studies : Research has been conducted on the environmental persistence of perfluoroalkyl substances (PFAS), which includes compounds like pentadecafluorooct-1-ene. These studies highlight concerns regarding water contamination and human health risks associated with exposure.

- Toxicological Assessments : Toxicological assessments have indicated that exposure to various PFCs can lead to adverse health effects in laboratory animals. These findings raise questions about the safety of using such compounds in consumer products.

Summary Table of Biological Activities

| Activity Type | Description | Reference Findings |

|---|---|---|

| Toxicity | Potential endocrine disruptor; bioaccumulation risk | Various studies on PFAS |

| Antimicrobial | Possible inhibition of bacterial growth | Limited data; requires further research |

| Medicinal Applications | Enhanced drug properties due to fluorination | General findings on fluorinated drugs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.